molecular formula C8H11Cl2N B1357559 1-(2-Chlorophenyl)ethanamine hydrochloride CAS No. 856629-37-3

1-(2-Chlorophenyl)ethanamine hydrochloride

Cat. No. B1357559
M. Wt: 192.08 g/mol
InChI Key: ZNBDAZNBHBGAOB-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)ethanamine hydrochloride is a chemical compound with the CAS Number: 856629-37-3 . It has a molecular weight of 192.09 and its linear formula is C8H11Cl2N .


Physical And Chemical Properties Analysis

1-(2-Chlorophenyl)ethanamine hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Multifunctional Biocide Properties

1-(2-Chlorophenyl)ethanamine hydrochloride's close relative, 2-(Decylthio)ethanamine Hydrochloride, has been registered for use in various recirculating cooling water systems. This biocide showcases a broad spectrum of activities against bacteria, fungi, and algae, along with biofilm and corrosion inhibition properties. These activities have been validated through laboratory and field evaluations (Walter & Cooke, 1997).

Antiamoebic Activity

Chalcones bearing N-substituted ethanamine have been synthesized, involving the reaction of 2-chloro N-substituted ethanamine hydrochloride. These compounds were tested for antiamoebic activity against HM1: IMSS strain of Entamoeba histolytica. Some of these compounds showed superior activity compared to the standard drug metronidazole, indicating potential antiamoebic applications (Zaidi et al., 2015).

Novel Drug Synthesis

A novel synthesis of the antiobesity drug lorcaserin hydrochloride involved N-protection of 2-(4-chlorophenyl)ethanamine. This synthesis, which resulted in a high purity and excellent enantioselectivity, highlights the role of such compounds in the development of new pharmaceuticals (Zhu et al., 2015).

Environmental Applications

1-(2-Chlorophenyl)ethanamine hydrochloride and its derivatives have been investigated for environmental applications. For instance, TiO2 nanotubes, synthesized from hydrothermal treatment, were used for the enrichment of DDT and its metabolites in environmental water samples. This study underscores the potential of such compounds in environmental monitoring and remediation (Zhou et al., 2007).

Metabolic Studies

Research on the metabolism of DDT metabolites has involved compounds like 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane and 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane, which are structurally similar to 1-(2-Chlorophenyl)ethanamine hydrochloride. These studies provide insights into the metabolic pathways and potential health impacts of such compounds (Gold & Brunk, 1982).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

1-(2-chlorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBDAZNBHBGAOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599433
Record name 1-(2-Chlorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)ethanamine hydrochloride

CAS RN

856629-37-3
Record name 1-(2-Chlorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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